2-(Trifluoromethyl)thiazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

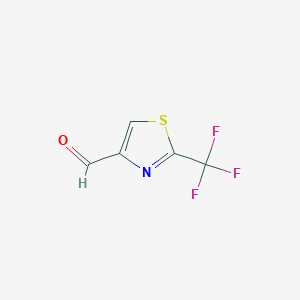

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEUGSAJYCOTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602274 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133046-48-7 | |

| Record name | 2-(Trifluoromethyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-(Trifluoromethyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This compound, identified by the CAS number 133046-48-7, is a heterocyclic aldehyde containing a thiazole ring substituted with a trifluoromethyl group. Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. The table below summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₂F₃NOS |

| Molecular Weight | 183.14 g/mol |

| Boiling Point | 155 °C[1] |

| Density | 1.544 g/cm³[1] |

| Refractive Index | 1.499[1] |

| Flash Point | 47 °C[1] |

| CAS Number | 133046-48-7[2] |

Experimental Protocols

The determination of the physical properties listed above is achieved through standardized experimental methodologies. While the specific instrumentation and conditions for this compound are not detailed in the available literature, the following general protocols are standard in chemical characterization.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a small sample is micro-boiling point determination.

-

Sample Preparation: A small amount of the liquid sample is placed in a capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary tube assembly are placed in a heating bath (e.g., a Thiele tube with heating oil).

-

Heating and Observation: The bath is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, and its mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the liquid by its volume.

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

-

Instrumentation: An Abbe refractometer is the standard instrument used for this measurement.

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Measurement: A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale. The temperature at which the measurement is taken is also recorded.

Determination of Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

-

Apparatus: A closed-cup apparatus, such as a Pensky-Martens or Cleveland open-cup tester, is used.

-

Procedure: The liquid sample is placed in the test cup and slowly heated. An ignition source is periodically passed over the surface of the liquid.

-

Observation: The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physical characterization of a chemical compound like this compound. This represents a logical progression from starting materials to a fully characterized product.

Caption: Workflow for Synthesis and Physical Characterization.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This compound is a key building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl and thiazole moieties.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical reactivity and biological activity of the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde |

| CAS Number | 133046-48-7 |

| Molecular Formula | C₅H₂F₃NOS |

| Molecular Weight | 181.14 g/mol |

| Canonical SMILES | O=CC1=CSC(C(F)(F)F)=N1 |

| InChI Key | InChI=1S/C5H2F3NOS/c6-5(7,8)4-12-2-10-3(4)1-9/h1-2H |

Synthesis and Experimental Protocols

Route 1: Hantzsch Thiazole Synthesis followed by Oxidation

This is a classical and versatile method for constructing the thiazole ring.

Experimental Protocol:

-

Step 1: Synthesis of 2-(Trifluoromethyl)thiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting trifluoroacetamide with an α-haloketone, such as 3-bromo-1,1-dimethoxyacetone. The resulting thiazole can then be formylated.

-

Step 2: Formylation of 2-(Trifluoromethyl)thiazole. A common method for introducing a formyl group onto a heterocyclic ring is the Vilsmeier-Haack reaction. This involves treating the 2-(trifluoromethyl)thiazole with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Step 3: Alternative Oxidation. An alternative to direct formylation is the oxidation of a precursor alcohol. If (2-(trifluoromethyl)thiazol-4-yl)methanol is synthesized, it can be oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Logical Flow of Hantzsch Synthesis and Oxidation:

Caption: Plausible synthesis via Hantzsch reaction and subsequent deprotection.

Route 2: Vilsmeier-Haack Formylation of a Precursor

This route involves the direct formylation of a suitable thiazole precursor.

Experimental Protocol:

-

Step 1: Synthesis of 2-(Trifluoromethyl)thiazole. As described in Route 1.

-

Step 2: Vilsmeier-Haack Formylation. The 2-(trifluoromethyl)thiazole is reacted with the Vilsmeier reagent (POCl₃/DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the thiazole ring.

-

Step 3: Work-up. The reaction mixture is then hydrolyzed to yield the final aldehyde product.

Vilsmeier-Haack Reaction Workflow:

Caption: Vilsmeier-Haack formylation of the thiazole core.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9.8-10.2 ppm. - A singlet for the proton at the C5 position of the thiazole ring, likely downfield due to the electron-withdrawing effects of the adjacent nitrogen and the trifluoromethyl group, estimated around 8.0-8.5 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) around 185-195 ppm. - A signal for the trifluoromethyl carbon (CF₃) appearing as a quartet due to coupling with fluorine atoms. - Signals for the thiazole ring carbons (C2, C4, C5) in the aromatic region (120-160 ppm). |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 181.14. - Fragmentation patterns showing the loss of the formyl group (CHO) and the trifluoromethyl group (CF₃). |

| IR | - A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. - C-F stretching vibrations for the trifluoromethyl group in the region of 1100-1300 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the thiazole ring. |

Applications in Drug Discovery and Development

The 2-(trifluoromethyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Potential Biological Activities:

Derivatives of trifluoromethylthiazoles have been reported to exhibit a wide range of biological activities, suggesting potential applications for compounds derived from this compound.

Table 3: Reported Biological Activities of Trifluoromethylthiazole Derivatives

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antifungal | Infectious Diseases |

| Insecticidal | Agrochemicals |

| Anti-inflammatory | Immunology |

Signaling Pathway Interaction (Hypothetical):

Given the prevalence of thiazole-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways involved in cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents and agrochemicals. Its synthesis can be achieved through established organic chemistry methodologies. The unique combination of the thiazole ring and the trifluoromethyl group makes it an attractive scaffold for the design of molecules with enhanced biological activity and favorable pharmacokinetic properties. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its potential in drug discovery and development.

In-Depth Technical Guide: 2-(Trifluoromethyl)thiazole-4-carbaldehyde (CAS 133046-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The presence of the trifluoromethyl group, a key pharmacophore in modern drug discovery, suggests that this molecule may serve as a valuable building block for the synthesis of novel therapeutic agents and agrochemicals. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a comprehensive overview of the available technical data for this compound and outlines potential synthetic and experimental workflows.

Physicochemical and Spectral Data

Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented below.

| Property | Value |

| CAS Number | 133046-48-7 |

| Molecular Formula | C₅H₂F₃NOS |

| Molecular Weight | 181.14 g/mol |

| IUPAC Name | 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde |

| Boiling Point | 155 °C |

| Flash Point | 47 °C |

| Refractive Index | 1.499 |

| Purity | Typically >96-97% (as per suppliers) |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the current body of scientific literature. However, based on established methods for the synthesis of substituted thiazoles, a plausible synthetic route can be proposed. The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring.

Proposed Synthetic Pathway

A potential synthetic approach could involve the reaction of a suitable trifluoromethyl-containing thioamide with a 3-halo-2-oxopropanal derivative. A generalized reaction scheme is presented below.

Caption: Proposed Hantzsch synthesis of this compound.

Generalized Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

Step 1: Synthesis of Trifluoroethanethioamide

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve trifluoroacetamide in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure. The crude trifluoroethanethioamide may be purified by column chromatography or used directly in the next step.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the crude trifluoroethanethioamide in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.

-

Add an equimolar amount of 3-bromo-2-oxopropanal to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Biological and Drug Discovery Applications

While no specific biological activities have been reported for this compound, the trifluoromethylthiazole scaffold is of significant interest in medicinal chemistry and agrochemical research. Derivatives have shown a range of activities including:

-

Antifungal and Insecticidal Properties: Research on related 2-methyl-4-trifluoromethylthiazole-5-carboxamides has indicated potential fungicidal and insecticidal activities.

-

Anticancer Potential: Various substituted thiazole derivatives have been investigated as inhibitors of protein kinases and other targets in cancer therapy.

The aldehyde functionality of the title compound serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Experimental and Drug Discovery Workflow

For researchers interested in exploring the potential of this compound, a logical experimental workflow is proposed below.

Caption: Proposed workflow for the synthesis, derivatization, and biological evaluation.

Conclusion

This compound (CAS 133046-48-7) is a promising but currently under-investigated chemical entity. Its structural features, particularly the trifluoromethyl group and the reactive aldehyde, make it an attractive starting point for the development of new molecules with potential applications in drug discovery and agrochemical science. While detailed experimental data is sparse, established synthetic methodologies for related compounds provide a clear path forward for its synthesis and subsequent investigation. The workflows and generalized protocols outlined in this guide are intended to provide a foundational framework for researchers to unlock the potential of this versatile building block.

Technical Guide: Spectroscopic and Synthetic Overview of 4-(Trifluoromethyl)thiazole-2-carbaldehyde

Disclaimer: Extensive searches for spectroscopic and synthetic data on the requested compound, 2-(Trifluoromethyl)thiazole-4-carbaldehyde, did not yield any specific experimental results. This technical guide therefore focuses on its commercially available structural isomer, 4-(Trifluoromethyl)thiazole-2-carbaldehyde (CAS No. 354587-75-0), for which limited data is available. The information presented herein is a compilation of data from chemical suppliers, predicted spectral information, and established synthetic and analytical methodologies. This document is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an overview of the available spectroscopic data and a plausible synthetic route for 4-(Trifluoromethyl)thiazole-2-carbaldehyde, a potentially valuable building block in drug discovery.

Physicochemical Properties

A summary of the basic physicochemical properties of 4-(Trifluoromethyl)thiazole-2-carbaldehyde is provided in the table below.

| Property | Value | Reference |

| CAS Number | 354587-75-0 | [1][2] |

| Molecular Formula | C₅H₂F₃NOS | [1][2] |

| Molecular Weight | 181.14 g/mol | [1][2] |

| Boiling Point | 219.2 ± 50.0 °C at 760 mmHg | [1] |

Spectroscopic Data

Due to the absence of experimentally recorded spectra in the public domain, this section presents predicted data and typical spectral characteristics for the functional groups present in 4-(Trifluoromethyl)thiazole-2-carbaldehyde.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are listed below. This data is computationally generated and serves as a guide for mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.9882 |

| [M+Na]⁺ | 203.9701 |

| [M-H]⁻ | 179.9737 |

| [M+NH₄]⁺ | 199.0147 |

| [M+K]⁺ | 219.9441 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 4-(Trifluoromethyl)thiazole-2-carbaldehyde is not currently available. The following tables provide predicted chemical shifts (δ) for ¹H and ¹³C NMR, and expected characteristics for ¹⁹F NMR.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.9 - 10.1 | Singlet | Aldehyde proton (-CHO) |

| ~8.2 - 8.4 | Singlet | Thiazole ring proton (C5-H) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~185 - 190 | Aldehyde carbonyl carbon (-CHO) |

| ~160 - 165 | Thiazole ring carbon (C2) |

| ~145 - 150 (quartet) | Thiazole ring carbon (C4-CF₃) |

| ~120 - 125 (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~120 - 125 | Thiazole ring carbon (C5) |

¹⁹F NMR

A single resonance is expected in the region typical for trifluoromethyl groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. The table below lists the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2820 and ~2720 | Aldehyde C-H | Stretching |

| ~1690 - 1715 | Aldehyde C=O | Stretching |

| ~1500 - 1600 | Thiazole ring | C=C and C=N stretching |

| ~1100 - 1300 | C-F (of CF₃) | Stretching |

Plausible Synthetic Pathway

Experimental Protocols

Proposed Synthesis of 4-(Trifluoromethyl)thiazole-2-carbaldehyde

This protocol is a generalized procedure and would require optimization.

Step 1: Synthesis of 4-(Trifluoromethyl)thiazole (via Hantzsch Synthesis)

-

In a round-bottom flask, dissolve a suitable thioamide (e.g., thioformamide) in a solvent such as ethanol.

-

Add an equimolar amount of an appropriate α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude 4-(trifluoromethyl)thiazole by column chromatography or distillation.

Step 2: Formylation of 4-(Trifluoromethyl)thiazole

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0 °C.

-

Dissolve the 4-(trifluoromethyl)thiazole from Step 1 in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.

-

After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(trifluoromethyl)thiazole-2-carbaldehyde.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F) using standard pulse programs.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

General Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in the desired polarity mode (positive or negative).

General Protocol for IR Spectroscopy (ATR-FTIR)

-

Background Spectrum: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like 4-(Trifluoromethyl)thiazole-2-carbaldehyde.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Trifluoromethyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules and established principles of NMR spectroscopy. It includes a comprehensive table of predicted chemical shifts and coupling constants, a detailed experimental protocol for acquiring the spectrum, and logical diagrams to illustrate the experimental workflow and the relationships between NMR parameters.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct singlets in the aromatic and aldehyde regions. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C2 position and the formyl (-CHO) group at the C4 position significantly influences the chemical shifts of the thiazole ring proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H (CHO) | ~10.1 | Singlet | N/A |

| Thiazole-H5 | ~8.2 | Singlet | N/A |

Rationale for Prediction:

-

Aldehyde Proton (CHO): The chemical shift of an aldehyde proton typically appears in the range of 9-10 ppm. For 2-p-tolyl-thiazole-4-carbaldehyde, the aldehyde proton signal is observed at 10.1 ppm.[1] Given the similar electronic environment of the formyl group, a comparable chemical shift is expected for the target molecule.

-

Thiazole H5-Proton: The proton on the thiazole ring is expected to be significantly deshielded due to the presence of two strongly electron-withdrawing substituents: the trifluoromethyl group at C2 and the carbaldehyde group at C4. In 2-p-tolyl-thiazole-4-carbaldehyde, the thiazole proton at C5 appears at 8.1 ppm.[1] The trifluoromethyl group is a stronger electron-withdrawing group than a p-tolyl group, which would lead to a further downfield shift for the H5 proton. Therefore, a chemical shift of approximately 8.2 ppm is predicted. The absence of adjacent protons would result in a singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Instrument Setup:

-

The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution.[2]

-

The instrument should be properly tuned and shimmed to achieve a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 0-12 ppm is generally appropriate for most organic molecules.[3]

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption peaks.

-

Baseline correct the spectrum to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum by setting the TMS signal to 0 ppm.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and concepts involved in the ¹H NMR analysis of this compound.

Caption: Experimental workflow for ¹H NMR spectroscopy.

References

13C NMR Analysis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. Due to the absence of publicly available experimental data for this specific compound, this guide synthesizes information from spectral data of structurally related thiazole derivatives and fluorinated aromatic compounds to predict the chemical shifts and coupling constants. This information is crucial for the structural elucidation and quality control of this and similar molecules in research and drug development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts (δ) and carbon-fluorine coupling constants (J_CF) for this compound are summarized in the table below. These values are estimated based on the analysis of substituted thiazoles and the known effects of trifluoromethyl and carbaldehyde groups on the carbon chemical environments of heterocyclic rings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J_CF, Hz) | Multiplicity |

| C2 | 158 - 165 | ~35-40 | Quartet (q) |

| C4 | 148 - 155 | ~5-10 | Quartet (q) |

| C5 | 120 - 128 | ~1-2 | Quartet (q) |

| CHO | 185 - 195 | Not Applicable | Singlet (s) |

| CF3 | 118 - 125 | ~270-280 | Quartet (q) |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at δ = 0.00 ppm. The actual experimental values may vary depending on the solvent and other acquisition parameters.

Interpretation of Spectral Features

The predicted 13C NMR spectrum of this compound is expected to exhibit five distinct signals, each corresponding to a unique carbon environment in the molecule.

-

Thiazole Ring Carbons (C2, C4, and C5): The carbons of the thiazole ring are expected to resonate in the aromatic region of the spectrum.

-

C2: Being directly attached to the electron-withdrawing trifluoromethyl group and the nitrogen atom, C2 is anticipated to be the most deshielded of the ring carbons, appearing at the lowest field (highest ppm value). It will likely appear as a quartet due to coupling with the three fluorine atoms of the CF3 group.

-

C4: This carbon is attached to the carbaldehyde group and is also part of the heterocyclic ring. Its chemical shift will be influenced by both the nitrogen and sulfur atoms, as well as the aldehyde substituent. A quartet multiplicity is expected due to longer-range coupling with the CF3 group.

-

C5: This carbon is expected to be the most shielded of the ring carbons, appearing at the highest field (lowest ppm value). It will likely exhibit a small quartet splitting due to a three-bond coupling with the fluorine atoms.

-

-

Carbaldehyde Carbon (CHO): The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically in the range of 185-195 ppm. This signal is expected to be a singlet as it is not directly coupled to any fluorine atoms.

-

Trifluoromethyl Carbon (CF3): The carbon of the trifluoromethyl group will appear as a distinct quartet due to the large one-bond coupling with the three fluorine atoms (¹J_CF). This large coupling constant is a hallmark of the CF3 group and is a key diagnostic feature in the spectrum.

Experimental Protocols

The following provides a general methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or similar pulse program).

-

Spectral Width: Approximately 250 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary to obtain accurate quantitative data, especially for quaternary carbons like C2 and the CF3 carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals (note: in standard proton-decoupled ¹³C NMR, integrals are not always directly proportional to the number of carbons).

-

Peak pick and assign the chemical shifts and multiplicities.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

Caption: Logical workflow for 13C NMR analysis.

An In-Depth Technical Guide to the FT-IR Spectrum of 2-(Trifluoromethyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. While a definitive experimental spectrum for this specific molecule is not widely available in public databases, this document outlines a detailed experimental protocol for acquiring such a spectrum. Furthermore, it presents a thorough analysis of the expected characteristic vibrational frequencies based on the compound's functional groups. This guide is intended to assist researchers in predicting, identifying, and interpreting the FT-IR spectrum of this compound and related heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The thiazole ring, in particular, is a core structure in many biologically active molecules.

Introduction to FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used for the qualitative and quantitative analysis of organic and inorganic compounds.[1][2] The method is based on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing the bonds to vibrate.[3][4] This absorption is characteristic of the type of bond and the functional groups present in the molecule.[3] An FT-IR spectrum, a plot of infrared intensity versus wavenumber, serves as a unique molecular "fingerprint" that can be used for structural elucidation and compound identification.[2]

Predicted FT-IR Spectral Data for this compound

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum. These include the trifluoromethyl group (-CF₃), the thiazole ring (a five-membered aromatic heterocycle containing sulfur and nitrogen), and a carbaldehyde group (-CHO).

The following table summarizes the expected vibrational frequencies (in wavenumbers, cm⁻¹) for the principal functional groups of this compound. These predictions are based on established infrared correlation tables and data from analogous molecular structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium to Weak |

| Aldehyde C=O | Stretch | ~1700 - 1680 | Strong |

| Thiazole Ring C=N | Stretch | ~1640 - 1550 | Medium to Strong |

| Thiazole Ring C=C | Stretch | ~1550 - 1450 | Medium |

| Trifluoromethyl C-F | Stretch | ~1350 - 1100 | Strong, often multiple bands |

| Thiazole Ring C-S | Stretch | ~700 - 600 | Weak to Medium |

| Aromatic C-H | Bending (out-of-plane) | ~900 - 800 | Medium to Strong |

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

ATR accessory with a diamond or germanium crystal, or a KBr pellet press kit

-

Agate mortar and pestle

-

Spatula

Sample Preparation

Method A: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[4]

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.[4]

-

Apply pressure using the ATR's pressure clamp to ensure firm contact between the sample and the crystal.[4]

-

Collect the sample spectrum.

Method B: Potassium Bromide (KBr) Pellet

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size.

-

Transfer the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum with an empty sample holder or a blank KBr pellet.

-

Collect the sample spectrum.

Data Acquisition and Processing

-

Spectral Range: Typically, the mid-infrared range of 4000 to 400 cm⁻¹ is scanned.[4]

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

-

Data Processing: The acquired interferogram is subjected to a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber.[1] The background spectrum is automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the FT-IR spectrum of a chemical compound.

Caption: A flowchart illustrating the key stages of FT-IR analysis.

Interpretation of the Spectrum

The interpretation of the resulting FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups in this compound, as outlined in the data table in section 2. Key features to look for would be:

-

A strong, sharp peak around 1700-1680 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

-

Two weaker bands for the aldehyde C-H stretch around 2850 and 2750 cm⁻¹.

-

Multiple strong absorption bands in the 1350-1100 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

A series of medium to strong bands in the 1640-1450 cm⁻¹ region due to the C=N and C=C stretching vibrations of the thiazole ring.

Conclusion

References

Mass Spectrometry of 2-(Trifluoromethyl)thiazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established fragmentation patterns of structurally related molecules, including aromatic aldehydes, thiazoles, and trifluoromethylated heterocycles, to predict its mass spectrum and fragmentation pathways. This document also outlines detailed experimental protocols for acquiring mass spectrometric data for this class of compounds.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the aldehyde group, the trifluoromethyl group, and the thiazole ring itself. The fragmentation is likely to be initiated by electron ionization (EI), a hard ionization technique that induces significant fragmentation, providing valuable structural information.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Plausible Fragment Identities for this compound

| Predicted m/z | Plausible Fragment Identity | Description of Fragmentation Pathway |

| 181 | [M] •+ | Molecular Ion |

| 180 | [M-H]• | Loss of a hydrogen radical from the aldehyde group. |

| 152 | [M-CHO]•+ | α-cleavage with loss of the formyl radical. |

| 112 | [M-CF3]•+ | Cleavage of the C-CF3 bond. |

| 84 | [C3H2NS]+ | Fragmentation of the thiazole ring. |

| 69 | [CF3]+ | Formation of the trifluoromethyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to follow several key pathways. The initial ionization event will form a molecular ion radical cation ([M]•+). Subsequent fragmentation will likely proceed through the loss of the formyl radical (CHO•) via α-cleavage, a common fragmentation for aromatic aldehydes.[1][2][3] Another significant fragmentation route is expected to be the cleavage of the carbon-trifluoromethyl bond, leading to the loss of a CF3 radical. The thiazole ring itself can also undergo cleavage, leading to smaller, characteristic fragment ions.[4][5][6]

Experimental Protocols

The following protocols are recommended for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[7][8][9]

-

Solubilization: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of 1 mg/mL.

-

Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

Mass Spectrometry Parameters (Electron Ionization - Gas Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique for the analysis of this volatile compound.[10][11]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless injection, depending on the sample concentration.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Logical Workflow for Analysis

The overall process for the mass spectrometric analysis of this compound involves a series of logical steps from sample preparation to data interpretation.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. The proposed fragmentation patterns and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this and structurally similar compounds. Experimental verification of these predictions will be essential for confirming the fragmentation pathways and establishing a definitive mass spectral library for this molecule.

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. GCMS Section 6.11.4 [people.whitman.edu]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 7. biocompare.com [biocompare.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. tecan.com [tecan.com]

- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. zefsci.com [zefsci.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Trifluoromethyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the trifluoromethyl group and the thiazole ring. The strongly electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to a variety of chemical transformations. This guide details key reactions, including nucleophilic additions, condensation reactions, olefinations, reductions, and oxidations. Experimental protocols, quantitative data where available, and logical workflows for the synthesis of potential therapeutic agents are presented.

Introduction: The Enhanced Electrophilicity of this compound

The aldehyde group of this compound is characterized by a pronounced electrophilicity. This is a direct consequence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the thiazole ring. This inductive effect polarizes the carbon-oxygen double bond of the aldehyde, rendering the carbonyl carbon highly susceptible to attack by nucleophiles. This enhanced reactivity makes this compound a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery where the trifluoromethylthiazole moiety is a recognized pharmacophore. Thiazole derivatives are known to exhibit a wide range of biological activities, including as anticancer and antimicrobial agents.[1][2]

Chemical Reactivity and Transformations

The activated aldehyde group of this compound readily participates in a variety of chemical reactions. The following sections provide an overview of these transformations, including representative experimental protocols and quantitative data where available.

Nucleophilic Addition Reactions

The primary mode of reaction for the aldehyde group is nucleophilic addition. The partial positive charge on the carbonyl carbon makes it an excellent electrophile for a wide range of nucleophiles.

A general workflow for the synthesis of biologically active compounds often involves the initial reaction at the aldehyde functional group to introduce molecular diversity.

Caption: Synthetic workflow for generating diverse scaffolds from this compound.

Condensation Reactions

The aldehyde readily undergoes condensation with amine-based nucleophiles to form imines (Schiff bases) and related derivatives such as hydrazones. These reactions are fundamental in the synthesis of various heterocyclic systems and for introducing linkers in drug design.

| Reactant | Product | Yield (%) | Reference |

| Thiosemicarbazide Derivative | Hydrazinylthiazole | 74 | [3][4][5] |

Experimental Protocol: Synthesis of a Hydrazinylthiazole Derivative

This protocol is adapted from the synthesis of a structurally related compound.[3][4][5]

-

Reaction Setup: To a solution of the appropriate thiosemicarbazone (1.0 eq.) in absolute ethanol, add an equimolar amount of this compound (1.0 eq.).

-

Reaction Conditions: Heat the mixture at reflux for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture over crushed ice to precipitate the product.

-

Purification: Filter the solid precipitate and wash thoroughly with water. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[6] Given the electrophilicity of this compound, it is expected to react efficiently with a variety of phosphorus ylides.

| Ylide Type | Expected Product | Stereoselectivity |

| Stabilized Ylide (e.g., R = -COOEt) | (E)-alkene | High |

| Non-stabilized Ylide (e.g., R = -Alkyl) | (Z)-alkene | Moderate to High |

Experimental Protocol: General Procedure for Wittig Reaction

This is a general protocol and may require optimization for specific ylides.[7]

-

Ylide Generation (if not commercially available): To a suspension of the corresponding phosphonium salt in an anhydrous solvent (e.g., THF, DCM), add a strong base (e.g., n-BuLi, NaH, t-BuOK) at a low temperature (e.g., -78 °C to 0 °C). Stir the mixture until the ylide is formed.

-

Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the ylide solution at the appropriate temperature.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The byproduct, triphenylphosphine oxide, often precipitates and can be removed by filtration.[7]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[8] This reaction is valuable for the synthesis of compounds with potential biological activities.

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Piperidine, Chitosan | 2-((2-(Trifluoromethyl)thiazol-4-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine, Chitosan | Ethyl 2-cyano-3-(2-(trifluoromethyl)thiazol-4-yl)acrylate |

| 2,4-Thiazolidinedione | Piperidine, Chitosan | 5-((2-(Trifluoromethyl)thiazol-4-yl)methylene)thiazolidine-2,4-dione |

Experimental Protocol: General Procedure for Knoevenagel Condensation

This is a generalized protocol based on similar reactions.[8][9]

-

Reaction Setup: In a suitable solvent such as ethanol or under solvent-free conditions, mix this compound (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and a catalytic amount of a weak base (e.g., piperidine, chitosan).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and add cold water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Reduction to Primary Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(Trifluoromethyl)thiazol-4-yl)methanol, using standard reducing agents. This alcohol can serve as a versatile intermediate for further functionalization.

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | (2-(Trifluoromethyl)thiazol-4-yl)methanol |

| Lithium Aluminium Hydride (LiAlH4) | THF, Diethyl Ether | (2-(Trifluoromethyl)thiazol-4-yl)methanol |

Experimental Protocol: Reduction with Sodium Borohydride

This is a standard and mild procedure for aldehyde reduction.[10][11][12]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a flask cooled in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH4) (1.0-1.5 eq.) portion-wise to the stirred solution.

-

Reaction and Work-up: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC. After completion, carefully add a dilute acid (e.g., 1M HCl) to quench the excess NaBH4 and neutralize the mixture.

-

Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(Trifluoromethyl)thiazole-4-carboxylic acid, using strong oxidizing agents. This carboxylic acid is a valuable intermediate for the synthesis of amides and esters.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO4) | Basic, then acidic workup | 2-(Trifluoromethyl)thiazole-4-carboxylic acid |

| Jones Reagent (CrO3/H2SO4) | Acetone | 2-(Trifluoromethyl)thiazole-4-carboxylic acid |

Experimental Protocol: Oxidation with Potassium Permanganate

This is a classic method for aldehyde oxidation.[13]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water containing a small amount of sodium hydroxide.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO4) in water to the stirred reaction mixture, maintaining the temperature below 30 °C.

-

Reaction and Work-up: Stir the mixture at room temperature until the purple color of the permanganate disappears. Filter the mixture to remove the manganese dioxide precipitate.

-

Purification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.

Application in Drug Discovery: A Workflow Example

The diverse reactivity of this compound makes it an excellent starting material for the synthesis of compound libraries for drug discovery. A common strategy is to use the aldehyde as a scaffold to introduce various functionalities to probe the chemical space around a biological target.

Caption: A logical workflow for drug discovery starting from this compound.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. The presence of the trifluoromethyl group significantly activates the aldehyde functionality towards a wide range of chemical transformations, including nucleophilic additions, condensations, olefinations, reductions, and oxidations. This enhanced reactivity, coupled with the biological relevance of the trifluoromethylthiazole scaffold, makes this compound an invaluable tool for researchers in medicinal chemistry and drug development for the rapid generation of diverse molecular architectures for biological screening. Further exploration of its reactivity with a broader range of nucleophiles and in various reaction conditions is warranted to fully exploit its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoromethyl)thiazole-5-carbaldehyde [myskinrecipes.com]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. asianpubs.org [asianpubs.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

The Trifluoromethylthiazole Ring System: A Comprehensive Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylthiazole scaffold is a privileged motif in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group onto the thiazole ring profoundly influences its electronic properties, which in turn modulates its chemical reactivity, metabolic stability, and biological activity. This technical guide provides an in-depth analysis of the electronic characteristics of the trifluoromethylthiazole ring system, supported by experimental data, detailed methodologies, and computational insights.

Quantitative Electronic Properties

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density distribution within the thiazole ring. This is quantitatively described by parameters such as Hammett constants and pKa values.

Hammett Substituent Constants

| Substituent Position | Hammett Constant (σ) | Description |

| 2-CF₃ | σₚ ≈ 0.54 | Strong electron-withdrawing effect, primarily inductive. |

| 4-CF₃ | σₚ ≈ 0.45 | Significant electron-withdrawing effect. |

| 5-CF₃ | σₘ ≈ 0.43 | Pronounced inductive electron withdrawal. |

| Note: The Hammett constants presented are representative values for the CF₃ group on an aromatic system and are expected to be of a similar magnitude on the thiazole ring. |

Acidity (pKa)

The pKa of a molecule is a measure of its acidity. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (decrease the pKa) of acidic protons on the trifluoromethylthiazole ring system or on substituents attached to it. For instance, an amino group on a trifluoromethylthiazole ring will be less basic (have a lower pKa of its conjugate acid) compared to an amino group on an unsubstituted thiazole.

| Compound | Substituent | Predicted pKa Range |

| 2-Amino-4-(trifluoromethyl)thiazole | 4-CF₃ | 3.5 - 4.5 |

| 2-Amino-5-(trifluoromethyl)thiazole | 5-CF₃ | 3.0 - 4.0 |

| Note: These are estimated pKa ranges based on the known effects of the CF₃ group on similar heterocyclic systems. Experimental determination is necessary for precise values. |

Experimental Protocols

Synthesis of Trifluoromethylthiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives.[1][2][3][4][5][6][7][8][9][10] This protocol outlines the synthesis of 2-amino-4-(trifluoromethyl)thiazole.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (5% aqueous solution)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.1-1.5 equivalents) in absolute ethanol.

-

To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent).

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 1-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water, which should result in the formation of a precipitate.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water to remove any inorganic salts.

-

Dry the crude product.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of trifluoromethylthiazole derivatives.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Typical chemical shifts for protons on the thiazole ring are in the range of 7-9 ppm.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The CF₃ group will typically appear as a singlet.

Example Data for N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amine (6a): [11]

-

¹H NMR (CDCl₃): δ 7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH₃).

-

Mass Spectrum (m/z): 259 (M+H)⁺.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Procedure:

-

Grow single crystals of the trifluoromethylthiazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL).

-

The resulting structural information is typically deposited in a crystallographic database and can be accessed via a Crystallographic Information File (CIF).[4][12][13][14][15]

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties of molecules.[16][17][18][19][20][21][22][23]

Methodology for DFT Calculations

Software: Gaussian, ORCA, or other quantum chemistry packages. Method: B3LYP is a commonly used functional. Basis Set: 6-311++G(d,p) or a similar basis set provides a good balance of accuracy and computational cost.

Procedure:

-

Build the 3D structure of the trifluoromethylthiazole molecule.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Following optimization, perform single-point energy calculations to obtain electronic properties.

Calculated Electronic Properties

The following table presents theoretical values for key electronic properties of a representative trifluoromethylthiazole derivative, calculated using DFT.

| Property | Calculated Value | Description |

| Dipole Moment | ~3-5 Debye | A measure of the overall polarity of the molecule. The CF₃ group significantly contributes to the dipole moment. |

| HOMO Energy | ~ -7.0 to -6.0 eV | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 to -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 to 4.5 eV | The energy difference between the HOMO and LUMO. A larger gap generally indicates greater chemical stability.[11][18][21][22][23] |

Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, indicating the electron distribution within the molecule.[11][16][24][25]

| Atom | Calculated Mulliken Charge (e) |

| N (thiazole) | ~ -0.4 to -0.6 |

| S (thiazole) | ~ +0.2 to +0.4 |

| C (attached to CF₃) | ~ +0.5 to +0.7 |

| C (CF₃) | ~ +0.6 to +0.8 |

| F (of CF₃) | ~ -0.2 to -0.3 |

| Note: These are representative values and will vary depending on the specific molecule and computational method. |

Visualizations

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting reactivity.[16][19][26]

-

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.

-

Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack.

-

Green regions represent neutral potential.

For a trifluoromethylthiazole, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the thiazole ring and a region of positive potential around the hydrogen atoms and the sulfur atom. The trifluoromethyl group will create a significant region of positive potential around the fluorine atoms and the carbon to which they are attached.

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of trifluoromethylthiazole derivatives.

Caption: Experimental workflow for the synthesis and characterization of a trifluoromethylthiazole derivative.

Caption: Logical relationship of the trifluoromethyl group's influence on the electronic properties of the thiazole ring.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. irjweb.com [irjweb.com]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. physchemres.org [physchemres.org]

- 18. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. irjweb.com [irjweb.com]

- 23. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of 2-(Trifluoromethyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and recommended storage conditions for 2-(Trifluoromethyl)thiazole-4-carbaldehyde. Due to the limited availability of specific stability data for this compound, this guide is based on established chemical principles for its constituent functional groups: the thiazole ring, the aromatic aldehyde, and the trifluoromethyl group.

Chemical Profile

This compound is a heterocyclic aromatic aldehyde. The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring influences the reactivity of the aldehyde functional group. The overall stability of the molecule is dictated by the interplay of these structural features.

Factors Influencing Stability

Several environmental factors can impact the stability of this compound, primarily through the reactivity of the aldehyde group.

-

Oxygen: The aldehyde functional group is susceptible to autoxidation in the presence of atmospheric oxygen. This process, often initiated by light or heat, can lead to the formation of the corresponding carboxylic acid, 2-(trifluoromethyl)thiazole-4-carboxylic acid.[1][2][3] This is the most likely degradation pathway under normal storage conditions.

-

Light: Light, particularly UV radiation, can catalyze the autoxidation of aldehydes.[4] For sensitive aldehydes, storage in amber or opaque containers is crucial to prevent photo-degradation.

-

Temperature: Elevated temperatures can increase the rate of chemical degradation, including oxidation.[5] Conversely, some aliphatic aldehydes are prone to polymerization at very low temperatures, though this is less common for aromatic aldehydes.[6]

-

Moisture: While the trifluoromethyl group enhances metabolic stability, the presence of water could potentially lead to the formation of a hydrate at the aldehyde group, although this is a reversible process.[7] High humidity should generally be avoided to prevent potential secondary reactions.

-

Incompatible Materials: Strong oxidizing agents are incompatible with aldehydes and will accelerate their conversion to carboxylic acids.[8] Contact with strong bases should also be avoided as they can catalyze aldol-type reactions or other decompositions.

The trifluoromethyl group is generally very stable and enhances the metabolic stability of molecules in which it is incorporated.[9][10] The thiazole ring itself is relatively stable due to its aromatic character, though it can participate in various organic reactions.[11][12]

Recommended Storage Conditions

To ensure the long-term purity and stability of this compound, the following storage conditions are recommended. These are based on guidelines for similar aromatic and heterocyclic aldehydes.[8][13][14][15][16][17]

| Parameter | Recommended Condition | Rationale |